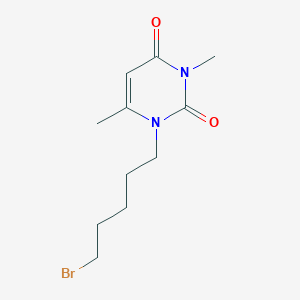![molecular formula C18H26N4 B14264299 N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine CAS No. 137594-68-4](/img/structure/B14264299.png)
N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine is a chemical compound that features two pyridine rings attached to a central ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine typically involves the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. One common method involves the use of n-hexane as a solvent, followed by filtration and washing with distilled water and diethyl ether to obtain the final product . The reaction conditions often include slow evaporation of the solvent to yield single crystals suitable for X-ray analysis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine involves its ability to act as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence various biochemical pathways and molecular targets, including enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis[1-(pyridin-2-yl)-ethyl-idene]benzene-1,4-diamine: A similar compound with a benzene ring instead of an ethane backbone.
N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)-1,2-ethanediamine: Features dimethyl groups and pyridylmethyl substituents.
Eigenschaften
CAS-Nummer |
137594-68-4 |
|---|---|
Molekularformel |
C18H26N4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N,N'-bis(1-pyridin-2-ylpropan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H26N4/c1-15(13-17-7-3-5-9-21-17)19-11-12-20-16(2)14-18-8-4-6-10-22-18/h3-10,15-16,19-20H,11-14H2,1-2H3 |
InChI-Schlüssel |
KHJWGYCQJGICLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=N1)NCCNC(C)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


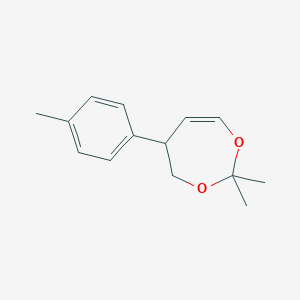
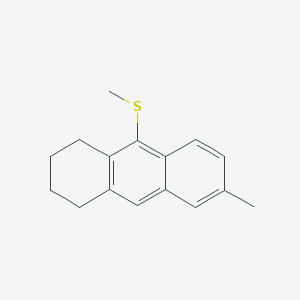

![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)

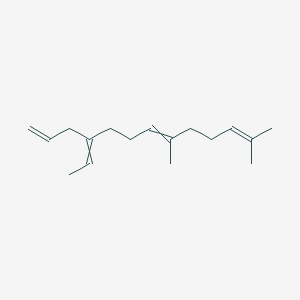
silane](/img/structure/B14264288.png)
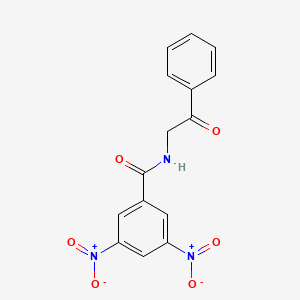
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
